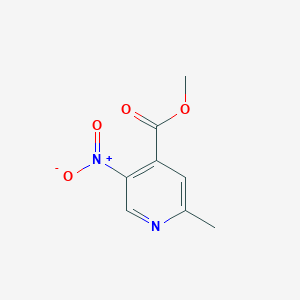

Methyl 2-methyl-5-nitroisonicotinate

Beschreibung

Methyl 2-methyl-5-nitroisonicotinate is a pyridine-based ester derivative characterized by a nitro group at the 5-position and a methyl group at the 2-position of the isonicotinate core. It is commercially available in varying quantities (1g to 25g) at premium pricing (e.g., €99.00 for 1g), indicating specialized applications in pharmaceutical or agrochemical research .

Eigenschaften

IUPAC Name |

methyl 2-methyl-5-nitropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5-3-6(8(11)14-2)7(4-9-5)10(12)13/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEZNQXDBVVDLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Effects and Functional Group Comparison

The compound’s key distinguishing features are its nitro and methyl substituents on the pyridine ring. Below is a comparative analysis with structurally related esters and pyridine derivatives:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Commercial Availability | Potential Applications |

|---|---|---|---|---|---|

| Methyl 2-methyl-5-nitroisonicotinate | C₉H₈N₂O₄* | 208.17 | 5-NO₂, 2-CH₃ | 1g–25g (CymitQuimica) | Pharmaceutical intermediates |

| Methyl 6-chloro-5-ethyl-2-iodonicotinate | C₉H₉ClINO₂ | 325.53 | 6-Cl, 5-C₂H₅, 2-I | Custom synthesis only | Cross-coupling reactions |

| Sandaracopimaric acid methyl ester | C₂₁H₃₂O₂ | 316.48 | Diterpene backbone, methyl ester | Natural resin extract | Antimicrobial agents |

| Methyl shikimate | C₈H₁₂O₅ | 188.18 | Cyclohexene ester | Not specified | Antiviral precursor (e.g., Tamiflu®) |

Key Observations:

Substituent Reactivity :

- The nitro group in Methyl 2-methyl-5-nitroisonicotinate is strongly electron-withdrawing, likely directing electrophilic substitutions to the 3- or 4-positions of the pyridine ring. This contrasts with iodo and chloro groups in Methyl 6-chloro-5-ethyl-2-iodonicotinate, which are meta-directing and useful in Suzuki-Miyaura couplings .

- Methyl esters in all compounds are hydrolyzable under acidic/basic conditions, but steric hindrance from the 2-methyl group in Methyl 2-methyl-5-nitroisonicotinate may slow hydrolysis compared to less hindered analogs like methyl shikimate .

- In contrast, Methyl 6-chloro-5-ethyl-2-iodonicotinate requires custom synthesis, implying more complex halogenation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.